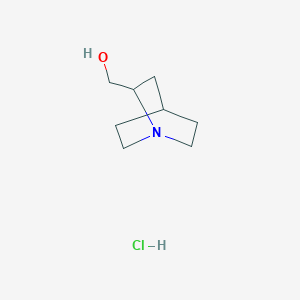
2-Quinuclidinemethanol, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinuclidinemethanol, hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications. The compound is known for its role as a valuable building block in medicinal chemistry, particularly due to its structural similarity to cinchona alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinuclidinemethanol, hydrochloride typically involves the reduction of quinuclidinone. One common method includes the reaction of quinuclidinone with sodium borohydride in methanol, followed by acidification with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization from suitable solvents to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinuclidinemethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone.
Reduction: It can be reduced to form quinuclidine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinuclidinone
Reduction: Quinuclidine
Substitution: Various substituted quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Quinuclidinemethanol, hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Quinuclidinemethanol, hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its bicyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Quinine: An antimalarial compound derived from cinchona bark.
Cinchonidine: Another cinchona alkaloid with similar structural features.
Uniqueness: 2-Quinuclidinemethanol, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike quinidine and quinine, which are primarily used for their pharmacological effects, this compound is more versatile in its applications, ranging from chemical synthesis to biological research .
Eigenschaften
CAS-Nummer |
63716-83-6 |
|---|---|
Molekularformel |
C8H16ClNO |
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-5-7-1-3-9(8)4-2-7;/h7-8,10H,1-6H2;1H |
InChI-Schlüssel |
RLQPOUJATYVJJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
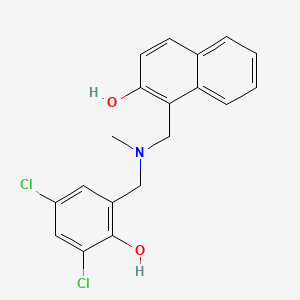
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
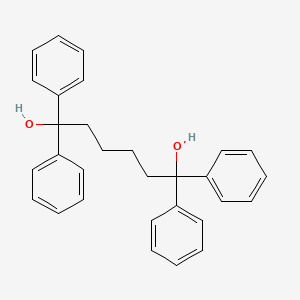
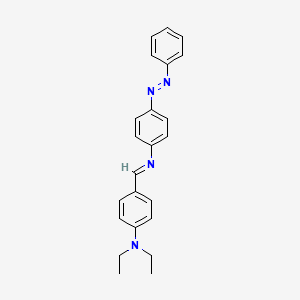
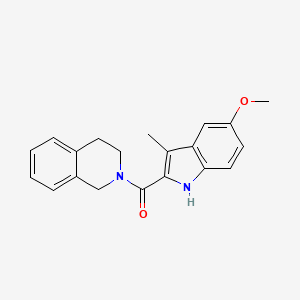
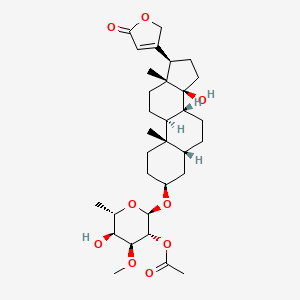

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
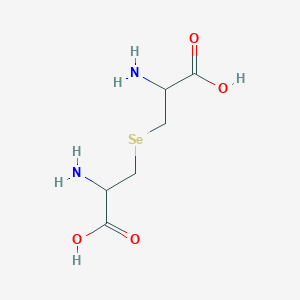
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
